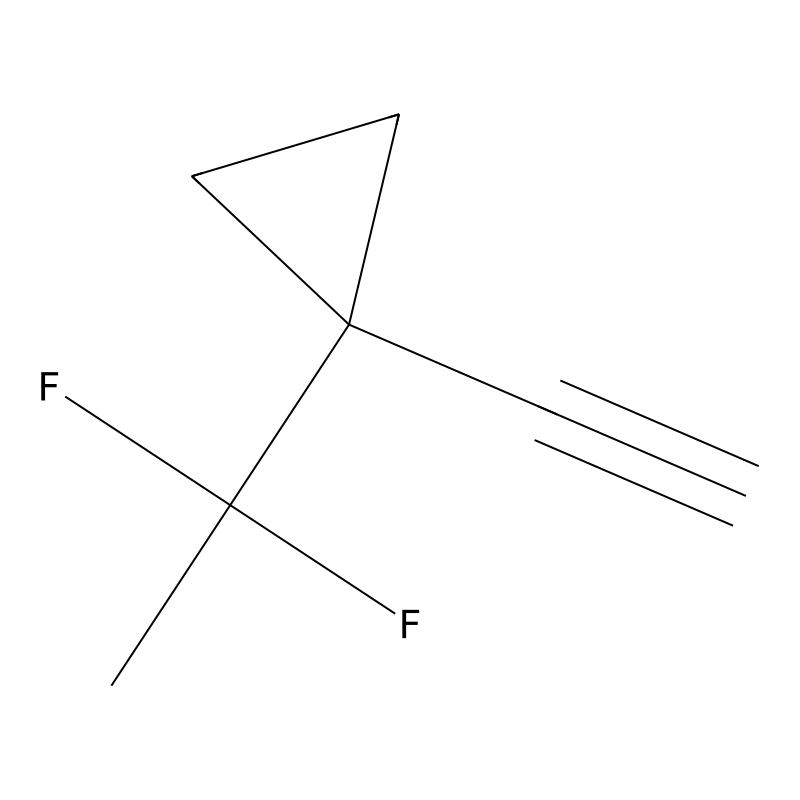

1-(1,1-Difluoroethyl)-1-ethynylcyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(1,1-Difluoroethyl)-1-ethynylcyclopropane (DFEC) is a cyclopropane-based organic compound with a unique structure. It deviates from traditional cyclopropane derivatives due to the presence of a single double bond and two fluorine atoms []. This structural difference makes DFEC interesting for scientific research, particularly in synthetic chemistry and biological fields [].

Molecular Structure Analysis

DFEC possesses a three-membered ring structure (cyclopropane) with a single carbon-carbon double bond. One side of the double bond attaches to a one-carbon chain (ethynyl group) and the other side to a two-carbon chain with both fluorine atoms attached to the first carbon (1,1-difluoroethyl group) [].

Here are some notable aspects of DFEC's structure:

- Strain: The cyclopropane ring is inherently strained due to bond angle limitations in a three-membered ring. This strain can influence its reactivity [].

- Fluorine atoms: The presence of fluorine atoms can alter the electronic properties of the molecule, impacting its reactivity and potentially affecting its interaction with other molecules [].

Chemical Reactions Analysis

DFEC's unique structure makes it a valuable building block for synthesizing various complex molecules []. Its reactivity allows for efficient coupling reactions with other molecules, enabling the creation of novel functional materials with desired properties [].

Studies have explored using DFEC in the synthesis of []:

- Pharmaceuticals

- Agrochemicals

- Advanced materials

Specific details of these syntheses are beyond the scope of this analysis, as they often involve complex reaction sequences. However, some resources provide general information on DFEC's role as a building block [].

DFEC is not a biological molecule and does not have a known mechanism of action in biological systems.

Future Research

Due to its unique structure, DFEC is a relatively new compound with ongoing research efforts. Potential future research areas include:

Unique Structure and Potential Applications:

1-(1,1-Difluoroethyl)-1-ethynylcyclopropane (DFEC) is a cyclopropane-based compound with a unique structure that deviates from traditional cyclopropane derivatives. This structural difference, characterized by a single double bond and the presence of fluorine atoms, opens doors for diverse applications in scientific research, particularly in synthetic chemistry and biological fields [].

Synthetic Chemistry Applications:

DFEC's unique structure makes it a valuable building block for the synthesis of various complex molecules. Its reactivity allows for efficient coupling reactions with other molecules, enabling the creation of novel functional materials with desired properties []. Studies have explored the use of DFEC in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [, ].

Biological Activity and Drug Discovery:

The presence of fluorine atoms in DFEC enhances its stability and potentially modifies its interaction with biological targets. This has led to investigations into DFEC's potential biological activity. Researchers are exploring its application in areas like:

- Enzyme inhibition: DFEC's structure may allow it to bind to and inhibit specific enzymes, potentially leading to the development of new drugs [].

- Antimicrobial activity: Studies suggest DFEC might possess antimicrobial properties, making it a potential candidate for the development of novel antibiotics [].